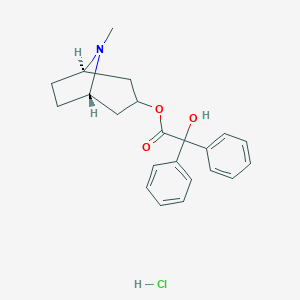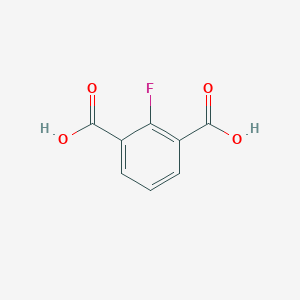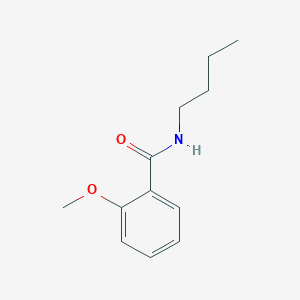![molecular formula C12H16N2O4S B172942 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 165948-21-0](/img/structure/B172942.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 165947-48-8 . It has a molecular weight of 283.35 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-1lambda3-thieno[3,2-c]pyridine-2-carboxylate . The InChI code is 1S/C13H18NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6,19H,4-5,7H2,1-3H3,(H,15,16)/p-1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.35 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Peptide Chemistry and Foldamers
The Boc-thiazolopyridine scaffold serves as a precursor for conformationally constrained β-amino acids. These β-amino acids have the potential to form oligomers with well-defined secondary structures. The introduction and transformation of substituents at the C1 carbon of Boc-thiazolopyridine allow for the design of foldamers—molecules that adopt specific conformations due to steric constraints. These foldamers can mimic natural peptides and may find applications in drug design, biomaterials, and molecular recognition .
Photoswitchable Compounds
Boc-thiazolopyridine derivatives have been investigated for their photoswitching properties. By exposing these compounds to UV light and visible light, reversible changes in their structure and properties occur. Such photoswitchable behavior is valuable in fields like optoelectronics, molecular sensors, and responsive materials .
Materials Science
The unique heterocyclic structure of Boc-thiazolopyridine makes it interesting for materials science. Researchers explore its incorporation into polymers, nanoparticles, and thin films. Potential applications include organic semiconductors, light-emitting materials, and surface modification .
Organic Synthesis and Medicinal Chemistry
Boc-thiazolopyridine derivatives can serve as building blocks in organic synthesis. Their reactivity allows for the creation of diverse chemical libraries. Medicinal chemists may use these compounds to design novel drug candidates, especially in the context of peptide-based therapeutics or enzyme inhibitors .
Catalysis and Ligand Design
Functionalized Boc-thiazolopyridine derivatives can act as ligands for transition metal catalysts. Their chelating properties enable the development of efficient catalytic systems. Researchers explore their use in asymmetric synthesis, cross-coupling reactions, and other transformations .
Biological Probes and Imaging Agents
Boc-thiazolopyridine-based molecules can be modified with fluorescent tags or radioisotopes. These probes selectively bind to specific biological targets, aiding in cellular imaging, drug delivery, and understanding biological processes. Their stability and tunable properties make them valuable tools in molecular biology and biochemistry .
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPCRFYYYVEWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462416 | |
| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
CAS RN |
165948-21-0 | |
| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
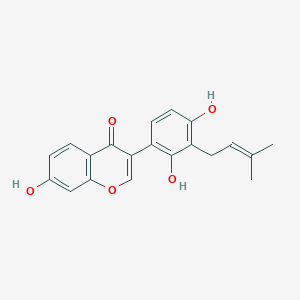
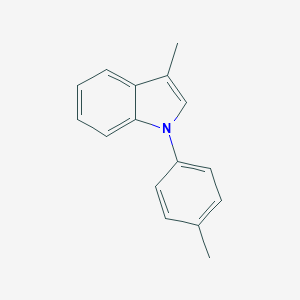

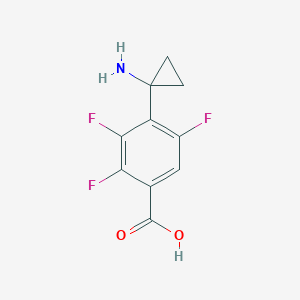
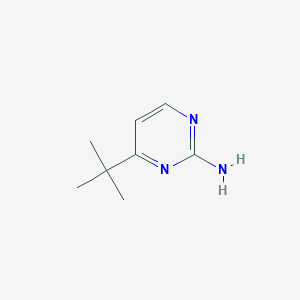
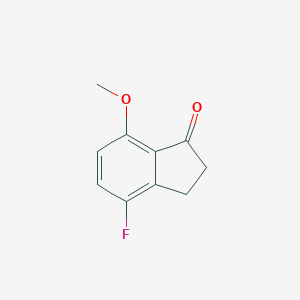
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

